n-(1-Cyano-1,2-dimethylpropyl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}propanamide
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Overview
Description
n-(1-Cyano-1,2-dimethylpropyl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}propanamide is a synthetic organic compound It is characterized by the presence of a cyano group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyano-1,2-dimethylpropyl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}propanamide typically involves multi-step organic reactions. The starting materials might include 3-fluorobenzyl chloride, piperazine, and 2-cyano-3-methylbutan-2-ylamine. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
n-(1-Cyano-1,2-dimethylpropyl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group might yield a carboxylic acid, while reduction could produce a primary amine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-(1-Cyano-1,2-dimethylpropyl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups could play a role in binding to these targets, while the piperazine ring might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(phenylmethyl)piperazin-1-yl]propanamide: Similar structure but without the fluorine atom.
N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-chlorophenyl)methyl]piperazin-1-yl]propanamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in n-(1-Cyano-1,2-dimethylpropyl)-2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}propanamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O/c1-15(2)20(4,14-22)23-19(26)16(3)25-10-8-24(9-11-25)13-17-6-5-7-18(21)12-17/h5-7,12,15-16H,8-11,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIOFCHSINQVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCN(CC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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